![Product packaging for 6-fluoro-9-methylpyrido[3,4-b]indole(Cat. No.:)](https://benchchem-product.s3.amazonaws.com/b10860901-6-fluoro-9-methylpyrido_3_4-b_indole.png?X-Amz-Content-Sha256=UNSIGNED-PAYLOAD&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIAYUR36QJKCOM2IDUV%2F20260120%2Fus-east-1%2Fs3%2Faws4_request&X-Amz-Date=20260120T173957Z&X-Amz-SignedHeaders=host&X-Amz-Expires=900&X-Amz-Signature=86c54881c09692e36603ff271d5d499b45ab68f55dc945d572ecc20f74bb939d)

6-fluoro-9-methylpyrido[3,4-b]indole

Description

Structure

2D Structure

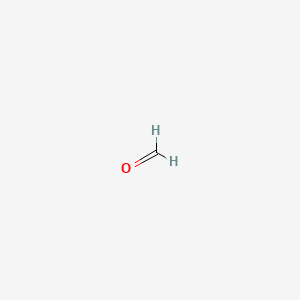

![molecular formula C12H9FN2 B10860901 6-fluoro-9-methylpyrido[3,4-b]indole](/img/structure/B10860901.png)

3D Structure

Properties

Molecular Formula |

C12H9FN2 |

|---|---|

Molecular Weight |

200.21 g/mol |

IUPAC Name |

6-fluoro-9-methylpyrido[3,4-b]indole |

InChI |

InChI=1S/C12H9FN2/c1-15-11-3-2-8(13)6-10(11)9-4-5-14-7-12(9)15/h2-7H,1H3 |

InChI Key |

ZKCQFUOLWYLCFK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C3=C1C=NC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Fluoro 9 Methylpyrido 3,4 B Indole and Its Functionalized Analogs

Strategic Design of Precursors and Building Blocks

The successful synthesis of 6-fluoro-9-methylpyrido[3,4-b]indole hinges on the strategic selection and preparation of key precursors. The primary building blocks are typically a tryptamine (B22526) derivative bearing a fluorine atom at the 6-position of the indole (B1671886) ring and a suitable carbonyl compound for the subsequent cyclization step.

A common and effective strategy commences with commercially available 6-fluoroindole (B127801). This starting material provides a direct and reliable method for incorporating the essential fluoro moiety at the desired C-6 position from the outset. The synthesis of the crucial intermediate, 6-fluorotryptamine (B1299898), can be achieved from 6-fluoroindole through a multi-step process. One established route involves the Mannich reaction of 6-fluoroindole with formaldehyde (B43269) and dimethylamine (B145610) to yield 6-fluoro-3-dimethylaminomethylindole (6-fluorogramine) nih.govgoogle.com. Subsequent treatment with a cyanide source, such as sodium cyanide, displaces the dimethylamino group to form 6-fluoroindole-3-acetonitrile (B1321227) google.com. Finally, reduction of the nitrile functionality, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH4), affords the target precursor, 6-fluorotryptamine chemimpex.com.

For the carbonyl component in the subsequent ring-forming reaction, formaldehyde is the simplest and most direct choice to yield the unsubstituted pyrido[3,4-b]indole core commonorganicchemistry.com. For the synthesis of functionalized analogs with substituents at the C-1 position, various aldehydes or ketones can be employed.

Table 1: Key Precursors and Building Blocks

| Compound Name | Structure | Role in Synthesis |

| 6-Fluoroindole |  | Starting material for the introduction of the C-6 fluoro moiety. |

| 6-Fluorotryptamine |  | Key precursor for the Pictet-Spengler reaction. |

| N-Methyl-6-fluorotryptamine | Not readily available in public chemical databases. | Precursor for the direct formation of the 9-methylated target. |

| Formaldehyde |  | Carbonyl source for the Pictet-Spengler reaction to form the unsubstituted pyrido ring. |

Classical and Modern Approaches to Pyrido[3,4-b]indole Ring Formation

The construction of the tricyclic pyrido[3,4-b]indole core is a pivotal step in the synthesis of this compound. Both classical and modern synthetic methods are employed to achieve this transformation efficiently.

Pictet-Spengler Cyclization and its Variants

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines and their analogs wikipedia.orgchemeurope.com. This reaction involves the condensation of a β-arylethylamine, in this case, 6-fluorotryptamine or its N-methylated derivative, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the indole ring wikipedia.org.

In the synthesis of this compound, 6-fluorotryptamine is reacted with formaldehyde. The reaction typically proceeds in the presence of an acid catalyst, such as hydrochloric acid or trifluoroacetic acid, and may require heating chemeurope.com. The initial product of this cyclization is 6-fluoro-1,2,3,4-tetrahydropyrido[3,4-b]indole. To obtain the fully aromatic pyrido[3,4-b]indole ring system, a subsequent oxidation step is necessary. This can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or palladium on carbon (Pd/C) nih.gov. If N-methyl-6-fluorotryptamine is used as the precursor, the Pictet-Spengler reaction directly yields the N-methylated tetrahydro-β-carboline intermediate.

Variants of the Pictet-Spengler reaction, such as the use of N-acyliminium ions, can provide access to the cyclized product under milder conditions and with a broader substrate scope wikipedia.orgchemeurope.com.

Table 2: Pictet-Spengler Reaction Conditions

| Tryptamine Derivative | Carbonyl Source | Catalyst/Reagents | Product | Reference |

| 6-Fluorotryptamine | Formaldehyde | HCl or TFA, Heat | 6-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]indole | wikipedia.orgchemeurope.com |

| Tryptamine | Various Aldehydes | Trifluoroacetic acid | 1-Substituted-1,2,3,4-tetrahydropyrido[3,4-b]indoles | nih.gov |

| Tryptamine | Aldehydes | AuCl3/AgOTf | 1-Substituted-1,2,3,4-tetrahydropyrido[3,4-b]indoles | chemeurope.com |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. In the context of β-carboline synthesis, microwave irradiation can significantly shorten the reaction times for both the Pictet-Spengler cyclization and the subsequent aromatization step epa.gov.

A microwave-mediated Pictet-Spengler procedure often utilizes a solvent such as 1,2-dichloroethane (B1671644) (DCE) with trifluoroacetic acid (TFA) as the catalyst. Reactions can be completed in as little as 20 minutes, with the product often precipitating from the reaction mixture in high purity epa.gov. Similarly, the aromatization of the tetrahydro-β-carboline intermediate can be efficiently carried out under microwave irradiation using a catalyst like Pd/C, with reaction times typically under an hour epa.gov. The application of microwave technology offers a greener and more efficient alternative to conventional heating methods for the synthesis of this compound and its analogs mdpi.comnih.gov.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules beilstein-journals.org. Several MCR strategies have been developed for the synthesis of substituted β-carboline scaffolds.

For instance, a one-pot synthesis of substituted β-carbolines can be achieved through a sequence of reactions involving different starting materials. While specific MCRs leading directly to this compound are not extensively documented, the principles can be applied. For example, a four-component Ugi reaction has been utilized to synthesize hybrid molecules with potential applications in central nervous system pathologies, showcasing the power of MCRs in generating structural diversity beilstein-journals.org. The development of a multi-component reaction for the direct synthesis of functionalized 6-fluoro-β-carbolines would represent a significant advancement in the field.

Regioselective Functionalization Techniques

The precise placement of functional groups on the pyrido[3,4-b]indole scaffold is crucial for tuning its biological activity. The introduction of the fluorine atom at the C-6 position is a key example of regioselective functionalization.

Introduction of the Fluoro Moiety at C-6 Position

As previously discussed, the most straightforward and common strategy for the synthesis of this compound is to begin with a precursor that already contains the fluorine atom at the desired position, namely 6-fluoroindole frontiersin.org. This "building block" approach ensures unambiguous regioselectivity.

An alternative, though potentially more challenging, approach would be the direct regioselective fluorination of the pre-formed 9-methylpyrido[3,4-b]indole ring system. This would involve the use of an electrophilic fluorinating agent wikipedia.org. Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly used for the electrophilic fluorination of aromatic and heteroaromatic compounds wikipedia.orgresearchgate.netnih.gov.

The success of such a direct fluorination would depend on the relative reactivity of the different positions on the β-carboline nucleus. The indole portion of the molecule is electron-rich and thus susceptible to electrophilic attack. The challenge lies in achieving selective fluorination at the C-6 position over other potentially reactive sites, such as C-5, C-7, or C-8. The directing effects of the existing substituents and the specific reaction conditions would play a critical role in determining the regiochemical outcome. While direct C-H fluorination is a powerful tool, its application to the late-stage functionalization of the 9-methylpyrido[3,4-b]indole core would require careful optimization to achieve the desired C-6 selectivity beilstein-journals.org.

Table 3: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation | Structure |

| N-Fluorobenzenesulfonimide | NFSI |  |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® |  |

N-Alkylation Strategies for 9-Methyl Substitution

The introduction of a methyl group at the N-9 position of the 6-fluoropyrido[3,4-b]indole core is a critical step in the synthesis of the target compound. This substitution can significantly influence the molecule's pharmacological profile. Several N-alkylation strategies have been developed for indole and β-carboline scaffolds, ranging from classical methods to more advanced catalytic systems.

A common and historical approach to N-alkylation of indoles involves a two-step process: deprotonation of the indole nitrogen with a strong base to form an active indole anion, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. However, these methods often require stoichiometric amounts of strong, hazardous bases and toxic alkylating agents.

A more direct and classical method for N-methylation is the Eschweiler-Clarke reaction . This reaction utilizes a mixture of formaldehyde and formic acid to achieve reductive methylation of primary or secondary amines. In the context of β-carbolines, the parent scaffold (norharmane) can be effectively methylated at the N-9 position using this method. The reaction proceeds through the formation of an iminium intermediate from the indole nitrogen and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide.

Modern synthetic chemistry offers more refined and catalytic approaches to N-alkylation, which often provide higher yields and milder reaction conditions. These include:

Transition Metal-Catalyzed Alkylation : Iridium-catalyzed reactions have been developed for the regio-selective N-alkylation of indolines using alcohols as alkylating agents in water, presenting a greener alternative to traditional methods.

Aza-Wacker-Type Reactions : An enantioselective, intermolecular aza-Wacker-type reaction has been reported for the N-alkylation of indoles with alkenols, demonstrating a novel approach to forming the C-N bond.

Carbonate Reagents : The use of dimethyl carbonate in the presence of a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), provides an efficient and safer method for the N-methylation of indoles, often resulting in nearly quantitative yields under mild conditions.

The choice of N-alkylation strategy depends on factors such as the specific substrate, desired yield, and scalability. The table below summarizes key aspects of these methodologies.

| Method | Reagents | Key Advantages | Considerations |

| Classical N-Alkylation | Strong Base (e.g., NaH), Methyl Halide (e.g., CH₃I) | Well-established | Requires stoichiometric strong base, toxic reagents |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Direct methylation, avoids strong bases | Can require harsh conditions |

| Iridium-Catalyzed Alkylation | Iridium catalyst, Alcohol (e.g., Methanol), Water | Green solvent, high regioselectivity | Catalyst cost and availability |

| Alkylation with Carbonates | Dimethyl carbonate, Catalytic Base (e.g., DABCO) | High yields, mild conditions, safer reagents | May require specific catalysts or conditions |

Diversification at C-1, C-3, and other Peripheral Positions

Functionalization of the this compound scaffold at various positions is a key strategy for developing analogs with modulated biological activities. The C-1 and C-3 positions of the pyridine (B92270) ring, as well as the C-4, C-5, C-7, and C-8 positions of the benzene (B151609) ring, are primary targets for diversification.

Diversification at C-1 and C-3:

The C-1 and C-3 positions are particularly amenable to modification. Introducing different functional groups at these sites can significantly impact the compound's properties. For instance, the Pictet-Spengler reaction, a cornerstone in β-carboline synthesis, allows for the introduction of a wide variety of substituents at the C-1 position by choosing the appropriate aldehyde or ketone starting material. nih.gov

Further functionalization can be achieved on pre-formed β-carboline scaffolds. For example, 3-formyl-β-carboline precursors are versatile intermediates that can be used to install diverse functionalities at the C-3 position. nih.gov The Morita-Baylis-Hillman (MBH) reaction is one such method, where 3-formyl-9H-pyrido[3,4-b]indoles react with activated alkenes in the presence of a catalyst like DABCO to generate C-3 substituted MBH adducts. nih.gov This approach opens a pathway to a wide range of unique molecular hybrids.

Strategies for diversification include:

Pictet-Spengler Reaction : Varying the aldehyde or ketone reactant to introduce diverse substituents at C-1 during the initial ring formation.

Modification of Precursors : Utilizing intermediates like 3-formyl-β-carbolines for subsequent reactions (e.g., MBH reaction, Wittig reaction, reductive amination) to build complexity at C-3.

Metal-Catalyzed Cross-Coupling : Employing reactions like Suzuki or Sonogashira couplings on halogenated β-carboline precursors to introduce aryl, heteroaryl, or alkynyl groups.

Diversification at other Peripheral Positions:

Direct C-H functionalization has emerged as a powerful tool for modifying the benzene portion of the indole ring system, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org These methods often rely on transition-metal catalysis and the use of directing groups to achieve site-selectivity at the C-4, C-5, C-6, and C-7 positions. nih.gov

Key strategies for peripheral diversification include:

Directed C-H Arylation : Using a directing group on the indole nitrogen (e.g., pivaloyl, P(O)tBu₂) can guide palladium or copper catalysts to selectively arylate positions C-4, C-5, C-6, or C-7. nih.gov

Transition-Metal-Free Borylation/Hydroxylation : A strategy involving chelation-assisted aromatic C-H borylation using simple BBr₃ allows for the selective introduction of boron species at the C-4 or C-7 positions, which can then be further functionalized. nih.gov

Iron-Catalyzed C-H Alkylation : An additive-free, iron-catalyzed protocol enables the regioselective C-H alkylation of indoles with unactivated alkenes, representing a green and efficient method for introducing alkyl groups. rsc.org

The table below outlines various approaches for the diversification of the pyrido[3,4-b]indole core.

| Position | Methodology | Reactants/Catalysts | Introduced Groups |

| C-1 | Pictet-Spengler Reaction | Various Aldehydes/Ketones | Alkyl, Aryl, Heteroaryl |

| C-3 | Morita-Baylis-Hillman | 3-Formyl-β-carboline, Acrylates | Functionalized alkyl chains |

| C-4, C-5, C-7 | Directed C-H Functionalization | Pd, Cu, or Fe catalysts; Directing Groups | Aryl, Olefin, Acyl, Alkyl |

| C-4, C-7 | C-H Borylation/Hydroxylation | BBr₃, then oxidation | Boronic esters, Hydroxyl |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving safety and efficiency. Several strategies have been explored for the synthesis of the core β-carboline structure that align with these principles.

Use of Greener Solvents and Catalysts: A significant focus has been on replacing hazardous organic solvents and strong acids typically used in reactions like the Pictet-Spengler condensation.

Water as a Solvent : The Pictet-Spengler reaction has been successfully carried out in water, an environmentally benign solvent, using natural and biodegradable catalysts like citric acid or L-tartaric acid. nih.govsamipubco.com

Recyclable Solvents : 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been employed as both a solvent and a catalyst that can be recovered and reused, eliminating waste salt generation. rsc.org

Deep Eutectic Solvents (DESs) : The synthesis of β-carbolines has been achieved using electrochemical methods in deep eutectic solvents, which are biodegradable and have low toxicity. acs.org

Mild Catalysts : The use of mild and efficient catalysts like ammonium (B1175870) chloride in methanol (B129727) provides a greener alternative to strong, corrosive acids. researchgate.net

Energy-Efficient Methods:

Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly accelerate the Pictet-Spengler reaction and subsequent aromatization steps. researchgate.netepa.gov This technology reduces reaction times from hours to minutes, decreases energy consumption, and often improves yields, negating the need for extensive purification. researchgate.netresearchgate.net

Atom Economy and Safer Reagents:

Oxidative Decarboxylation : A green synthesis method for the β-carboline core involves the use of hydrogen peroxide as an oxidizing agent for the decarboxylation of tetrahydro-β-carboline-3-carboxylic acid. google.compatsnap.com This method is safer and more environmentally friendly than those using heavy metal oxidants.

C-H Functionalization : As mentioned previously, direct C-H functionalization strategies improve atom economy by avoiding the need for pre-functionalized starting materials, thus reducing steps and waste. rsc.orgresearchgate.net

The adoption of these green chemistry principles not only makes the synthesis of this compound and its analogs more sustainable but also often leads to more efficient and cost-effective processes.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 6 Fluoro 9 Methylpyrido 3,4 B Indole Derivatives

Influence of the 6-Fluoro Substituent on Biological Efficacy

The introduction of a fluorine atom at the C-6 position of the pyrido[3,4-b]indole ring system significantly modulates the electronic properties and metabolic stability of the molecule. Fluorine is a highly electronegative atom that can alter the acidity, lipophilicity, and hydrogen-bonding capabilities of a compound, thereby influencing its absorption, distribution, and interaction with target receptors. researchgate.net

In the context of pyrido[3,4-b]indole derivatives, a 6-fluoro substituent has been shown to be a key feature in compounds with potential therapeutic applications. For instance, 6-fluoro-9-methyl-9H-pyrido[3,4-b]-indole has been designated as a rare disease (orphan) drug for the treatment of sudden sensorineural hearing loss by the European Medicines Agency (EMA). nih.gov While specific SAR studies focusing solely on the 6-fluoro group in 9-methylpyrido[3,4-b]indoles are not extensively detailed in the provided results, the general principles of fluorine substitution in medicinal chemistry suggest that this modification can enhance binding affinity to target proteins and improve pharmacokinetic profiles. researchgate.net For example, in a series of 1-substituted-1,4-dihydro-4-oxo-3-carboxylic acid derivatives, a 6-fluoro group was part of the basic scaffold of clinically useful antibacterial agents like ciprofloxacin. researchgate.net

Role of the 9-Methyl Group in Receptor Interaction and Cellular Uptake

The methylation at the N-9 position of the indole (B1671886) ring is a critical determinant of the biological activity of pyrido[3,4-b]indole derivatives. The 9-methyl group can influence receptor binding and cellular uptake mechanisms.

Studies on 9-methyl-β-carboline (9-me-BC) have revealed its neuroprotective, neurostimulative, and anti-inflammatory properties. nih.govnih.gov Research indicates that 9-me-BC needs to enter neurons via the dopamine (B1211576) transporter (DAT) to exert some of its neurostimulative effects. nih.gov However, other findings suggest that its effects on neurite outgrowth can occur independently of dopamine uptake, pointing to the important role of astrocytes in mediating its activity. nih.govdntb.gov.ua The organic cation transporter (OCT) may also be involved in the uptake of 9-me-BC into astrocytes. dntb.gov.ua

In the context of anticancer activity, an N9-methyl group has been shown to disrupt binding interactions, such as hydrogen bonds involving the N9 hydrogen, which can be crucial for activity against certain targets like MDM2. nih.govnih.govresearchgate.net This highlights the nuanced role of the 9-methyl group, where its presence can be either beneficial or detrimental depending on the specific biological target and desired therapeutic outcome. For instance, in a study of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives as anti-leishmanial agents, N-methylation was a key step in the synthesis of the active compounds. aablocks.comnih.gov

Positional Effects of Substitution on the Pyrido[3,4-b]indole Core

The biological activity of pyrido[3,4-b]indole derivatives is highly sensitive to the position and nature of substituents on the core structure.

The C-1 position of the pyrido[3,4-b]indole scaffold is a frequent site for modification to enhance biological activity. Previous structure-activity relationship studies have demonstrated that introducing appropriate substituents at the C-1 position can significantly enhance antitumor activity and DNA-binding affinity. nih.gov For example, the introduction of a 1-naphthyl group at C-1, combined with a methoxy (B1213986) group at C-6, resulted in a compound with high antiproliferative activity. nih.govnih.govresearchgate.net Similarly, replacing the naphthyl group with a 4-quinolyl substituent also yielded potent antiproliferative compounds. nih.gov In the context of 5-hydroxytryptamine receptor probes, a 3-indolyl substituent at the C-1 position was found to be important for potent activity. acs.org

The combination of substituents at different positions on the pyrido[3,4-b]indole core can lead to synergistic effects on biological activity. As mentioned earlier, the combination of a 1-naphthyl group at C-1 and a methoxy group at C-6 provided the best antiproliferative activity in a series of novel pyrido[3,4-b]indoles. nih.govnih.govresearchgate.net This suggests that the interplay between substituents at different positions is critical for optimizing the desired biological effect. The substitution pattern's effect on activity is complex; for instance, methylation of the indole nitrogen in a 1-aryl-β-carboline reduced binding to serotonin (B10506) receptors, but this activity was recovered when a 6-methoxy substituent was also present. acs.org

Bivalent and Heterobivalent β-Carboline Conjugates: Design and SAR Implications

The concept of dimerization, creating bivalent or heterobivalent ligands, has been explored to enhance the biological activity of β-carboline derivatives. This approach involves linking two β-carboline units, which can lead to increased binding affinity and potency.

Bivalent β-carbolines have been synthesized and evaluated as potential anti-Alzheimer's and antitumor agents. researchgate.net The dimerization of β-carbolines at the C-3 position has been shown to enhance antitumor activity compared to their monomeric counterparts. nih.gov The length and nature of the linker connecting the two β-carboline units also play a crucial role in determining the cytotoxicity of these bivalent derivatives. nih.gov For example, bivalent β-carboline derivatives with shorter linkers and an odd number of carbon atoms exhibited lower IC50 values. nih.gov

Furthermore, the design of biotinylated bivalent carboline derivatives has been investigated as a strategy for targeted drug delivery to cancer cells, which overexpress biotin (B1667282) receptors. nih.govlookchem.com This approach aims to increase the selective uptake of the cytotoxic agent into tumor cells, thereby improving the therapeutic index. nih.govlookchem.com

Mechanistic Investigations of Biological Activities Mediated by 6 Fluoro 9 Methylpyrido 3,4 B Indole and Analogs

Anticancer Mechanisms

The therapeutic potential of 6-fluoro-9-methylpyrido[3,4-b]indole and similar compounds stems from their ability to disrupt key pathways essential for tumor growth. Mechanistic studies have identified several core strategies employed by these agents, including the induction of cell cycle arrest, the activation of apoptotic pathways, and the direct inhibition of critical enzymes and molecular targets involved in cancer progression.

Apoptosis Induction Pathways

Beyond halting cell division, this compound and its analogs can actively induce apoptosis, or programmed cell death, in cancer cells. This process eliminates malignant cells from the body.

Research indicates that these compounds often trigger the intrinsic mitochondrial pathway of apoptosis. nih.govmdpi.com For example, the compound HAC-Y6 was found to decrease the mitochondrial membrane potential in colon cancer cells, a key event in initiating this pathway. nih.govresearchgate.net This disruption leads to the release of pro-apoptotic factors from the mitochondria. nih.gov Subsequent investigations showed increased protein levels of active caspase-9 and caspase-3, which are critical executioner enzymes in the apoptotic cascade. nih.govmdpi.com The activation of the intrinsic pathway is further supported by the observed increase in the pro-apoptotic protein Bax and a decrease in anti-apoptotic proteins like Bcl-2 and Bcl-xL. mdpi.comnih.gov

| Apoptotic Marker | Effect Observed with Pyridoindole Analogs | Significance | Reference |

|---|---|---|---|

| Mitochondrial Membrane Potential | Decreased | Indicates initiation of the intrinsic pathway | nih.gov |

| Bax/Bcl-2 Ratio | Increased | Promotes apoptosis | mdpi.comnih.gov |

| Caspase-9 | Activated | Initiator caspase in the intrinsic pathway | mdpi.comnih.gov |

| Caspase-3 | Activated | Key executioner caspase | nih.govmdpi.com |

Inhibition of Key Enzymes and Molecular Targets

The anticancer activity of this compound is also linked to its ability to interfere with specific molecules that cancer cells rely on for their growth and survival.

β-carbolines, the structural class to which this compound belongs, are recognized for their potential to act as inhibitors of topoisomerase I and II. mdpi.comnih.gov These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting them, the compounds can introduce DNA strand breaks, ultimately leading to cell death. mdpi.comnih.gov This mechanism is a well-established strategy for many conventional chemotherapy drugs, and the ability of β-carbolines to target these enzymes underscores their potential as anticancer agents. mdpi.comnih.govfrontiersin.org

Cyclin-dependent kinases (CDKs) are a family of enzymes that are fundamental for the regulation and progression of the cell cycle. semanticscholar.org The aberrant activity of CDKs is a common feature in many cancers. β-carboline derivatives have been identified as potential modulators of CDKs. mdpi.comnih.gov Docking studies have suggested that these compounds can fit well into the binding pocket of target proteins like CDK2. mdpi.comresearchgate.net By inhibiting specific CDKs, such as CDK4/6 or CDK9, these compounds can effectively halt the cell cycle, complementing their ability to induce cell cycle arrest through other mechanisms. nih.govsemanticscholar.org

A significant and targeted mechanism for some pyrido[3,4-b]indole derivatives is the inhibition of the Murine Double Minute 2 (MDM2) protein. nih.govnih.gov MDM2 is a key negative regulator of the p53 tumor suppressor protein. However, many pyrido[3,4-b]indoles exert their anticancer activity in a manner that is independent of the p53 status of the cancer cells. nih.gov They can bind directly to a hydrophobic groove on the MDM2 protein. nih.govnih.gov This interaction promotes the self-destruction (autoubiquitination and proteasomal degradation) of MDM2. nih.gov The degradation of the MDM2 oncoprotein inhibits cancer cell growth and can induce apoptosis, providing a powerful therapeutic strategy, particularly for cancers that have high levels of MDM2. nih.govnih.gov

Monoamine Oxidase (MAO) Inhibition

The pyrido[3,4-b]indole scaffold is a key feature in several compounds designed as inhibitors of monoamine oxidases (MAO), particularly the MAO-B isoform. MAOs are flavoenzymes responsible for the metabolism of various neurotransmitters, and their dysregulation is linked to neurological disorders. Inhibition of MAO-B is a therapeutic strategy, and indole-based compounds have been identified as potent inhibitors.

Research into indole-based analogs has revealed potent and selective MAO-B inhibitory activity. For instance, computational and mechanistic studies have highlighted indole-2-N-methylpropargylamine as a superior MAO-B binder compared to established clinical drugs like selegiline (B1681611) and rasagiline. Mechanistic analyses confirmed that these compounds act as irreversible inhibitors through a hydride abstraction mechanism. The indole (B1671886) scaffold serves as a valuable building block for designing efficient MAO-B ligands.

Table 1: MAO-B Inhibition by Analog Compounds

| Compound | Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Selegiline | Irreversible Inhibitor | 0.007 | nih.gov |

| Rasagiline | Irreversible Inhibitor | 0.014 | nih.gov |

| Safinamide | Reversible Inhibitor | 0.08 | nih.gov |

| ASS234 | Irreversible Inhibitor | 0.177 | nih.gov |

| Contilisant | Irreversible Inhibitor | 0.078 | nih.gov |

IκB Kinase (IKK) Complex Inhibition

The IκB kinase (IKK) complex is a central regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in inflammatory responses and cell survival. The β-carboline (pyrido[3,4-b]indole) structure, which is the core of this compound, serves as the scaffold for known IKK inhibitors.

Compounds such as PS-1145 and ML120B, which are based on a β-carboline framework, have been identified as inhibitors of the IKK complex. nih.gov These molecules typically act by targeting the IKKβ subunit, preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This action blocks the release and nuclear translocation of NF-κB, thereby downregulating the expression of NF-κB target genes. nih.gov For example, the analog 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) has been shown to facilitate the DNA binding activity of NF-κB, a process that IKK inhibition would counteract. nih.gov Although direct studies on this compound are limited, the activity of its structural analogs suggests a potential role in modulating this critical inflammatory pathway.

Polo-like Kinase (PLK) Inhibition

Polo-like kinases (PLKs) are a family of serine/threonine kinases that are key regulators of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis. researchgate.net PLK1, the most studied member, is overexpressed in many cancers, making it an attractive therapeutic target. researchgate.netncats.io

While direct evidence of this compound as a PLK inhibitor is not extensively documented, studies on related pyrido[3,4-b]indole derivatives have shown potent anticancer activity characterized by a strong and selective G2/M cell cycle phase arrest. mdpi.comdrugbank.com This specific cell cycle arrest is a hallmark phenotype induced by the inhibition of PLK1. ncats.io The inhibition of PLK1 disrupts mitotic progression, leading to cell death in cancerous cells. Therefore, it is mechanistically plausible that the observed G2/M arrest caused by pyrido[3,4-b]indole analogs is mediated, at least in part, through the inhibition of Polo-like kinases.

DNA Intercalation and Interaction Studies

The planar, aromatic structure of the pyrido[3,4-b]indole ring system is conducive to intercalation between the base pairs of DNA. This mechanism is a key feature of the biological activity of several β-carboline derivatives. Studies on norharman (9H-pyrido[3,4-b]indole) and other related dipyridoindole compounds have demonstrated their ability to bind to DNA.

This interaction is characterized by several biophysical changes:

Binding Affinity: These compounds bind preferentially to helical DNA with high affinity. For instance, dipyrido[4,3-b][3,4-f]indole derivatives exhibit affinity constants in the range of 10⁶ to 10⁷ M⁻¹.

Structural Changes: Intercalation leads to a lengthening and unwinding of the DNA helix. Viscosity measurements of linear and circular DNA treated with these compounds confirm the intercalation process. The unwinding angle for one active derivative was estimated to be 18°.

Base Pair Preference: Some derivatives show a binding preference for A-T (adenine-thymine) rich regions of the DNA.

The interaction is pH-dependent, with the protonated form of the β-carboline showing a higher affinity for DNA. This ability to intercalate into DNA can interfere with critical cellular processes like DNA replication and transcription, contributing to the cytotoxic effects of these compounds.

Table 2: DNA Interaction Parameters for Pyridoindole Analogs

| Compound Class | Binding Constant (M⁻¹) | DNA Unwinding Angle | Base Pair Preference | Reference |

|---|---|---|---|---|

| Dipyrido[4,3-b][3,4-f]indoles | 10⁶ - 10⁷ | 18° | A-T | |

| 9H-pyrido[3,4-b]indole (Norharman) | Not specified | Not specified | Not specified |

Reactive Oxygen Species (ROS) Accumulation

Certain analogs of this compound have been shown to induce the accumulation of intracellular reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that can act as important signaling molecules at low concentrations but can cause significant damage to cell structures at high levels, a condition known as oxidative stress.

The heterocyclic amine 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) has been found to increase intracellular ROS levels in murine macrophages. nih.gov This increase in ROS plays a significant role in the activation of the transcription factor NF-κB, which in turn mediates inflammatory responses. nih.gov In other studies involving rat splenocytes, Trp-P-1 was also implicated in processes that involve ROS metabolism, leading to apoptosis and necrosis. The generation of ROS can be a critical mechanism contributing to the cytotoxic and biological activities of this class of compounds.

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Targeting angiogenesis is a key strategy in cancer therapy. Research has shown that certain indole derivatives possess anti-angiogenic properties.

A study on novel indole-chalcone scaffolds identified compounds that inhibit tubulin polymerization, a mechanism shared by well-known anti-angiogenic agents. By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt microtubule dynamics, which is essential for endothelial cell migration, invasion, and tube formation—all critical steps in angiogenesis. The anti-angiogenic effects of these indole derivatives were confirmed in vivo using zebrafish models, where they effectively inhibited the formation of new blood vessels.

Table 3: Anti-Angiogenic Activity of an Indole Analog

| Compound | Tubulin Polymerization Inhibition IC₅₀ (µM) | Anti-Angiogenesis (Zebrafish) IC₅₀ (µM) | Reference |

|---|---|---|---|

| DYT-1 (Lead Compound) | 25.6 | 38.4 | |

| Compound 29e (Optimized) | 4.8 | 3.6 |

Anti-Infective Mechanisms

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with a wide spectrum of anti-infective activities. Pyrido[3,4-b]indole derivatives have been investigated for their potential against various pathogens.

Specifically, a series of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives were synthesized and evaluated as anti-leishmanial agents. Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The study identified several compounds with significant activity against the promastigote and amastigote stages of Leishmania donovani, the causative agent of visceral leishmaniasis. The mechanism of action is thought to involve targeting essential parasite-specific pathways, leading to parasite death.

Furthermore, the broader class of indole hybrids has demonstrated activity against a range of infectious agents, including bacteria, fungi, and viruses, as well as the parasites responsible for tuberculosis and malaria. For example, 9-methoxyolivacine, a pyrido-carbazole hybrid, showed notable activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 1.5 µM.

Table 4: Anti-Infective Activity of Pyridoindole Analogs

| Compound/Analog | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives | Leishmania donovani | IC₅₀ (amastigote) | Ranging from 0.44 to >20 µM | |

| 9-methoxyolivacine | Mycobacterium tuberculosis | MIC | 1.5 µM |

Antiviral Modalities (e.g., Anti-HIV-1 Replication)

The pyrido[3,4-b]indole skeleton, a core structure of the β-carboline family, is a recognized pharmacophore in the development of antiviral agents. Research into this class of compounds has revealed potential inhibitory effects against various viruses, including Human Immunodeficiency Virus Type 1 (HIV-1). While studies specifically detailing the anti-HIV-1 activity of this compound are not extensively represented, the broader family of β-carboline and related indole derivatives has been investigated for its capacity to interfere with viral replication cycles.

One of the primary targets for anti-HIV-1 therapies is the viral enzyme integrase (IN), which is crucial for integrating the viral DNA into the host cell's genome. nih.gov A novel class of non-catalytic site integrase inhibitors (NCINIs) has been identified that acts allosterically to disrupt this process. nih.gov These inhibitors bind to a pocket at the dimer interface of the IN catalytic core domain, which is also the binding site for the host protein LEDGF/p75. nih.gov Resistance selection experiments with some NCINIs have led to the emergence of mutations at this binding pocket, such as A128T and T174I. nih.gov

Furthermore, investigations into structurally related pyrimido[5,4-b]indole derivatives have been conducted to assess their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). researchgate.net Structure-activity relationship (SAR) studies on these analogs suggest that antiviral activity is enhanced by specific substitutions at positions 2 and 4 of the pyrimido[5,4-b]indole ring system. researchgate.net

While these findings pertain to analogs, they highlight the potential of the pyrido[3,4-b]indole scaffold as a template for designing novel antiviral agents that target key HIV-1 enzymes like integrase and reverse transcriptase.

Antifilarial Actions (e.g., Macrofilaricidal and Microfilaricidal Effects)

Substituted 9H-pyrido[3,4-b]indoles (β-carbolines) have been identified as a promising pharmacophore for the development of antifilarial agents, demonstrating both macrofilaricidal (adult worm-killing) and microfilaricidal (killing of larval worms) activities. nih.gov Lymphatic filariasis, a disease caused by parasitic nematodes, relies on the viability of adult worms for continued propagation, making macrofilaricidal drugs a key goal in treatment research. mdpi.com

Bioassay-guided studies of various 1,3-disubstituted-9H-pyrido[3,4-b]indole derivatives have been conducted to elucidate the structural requirements for potent antifilarial activity. nih.gov In vivo evaluations against filarial parasites such as Acanthocheilonema viteae, Litomosoides carinii, and Brugia malayi have shown that specific substitutions on the β-carboline ring are crucial for efficacy. nih.gov

Key findings from these studies indicate that the presence of a carbomethoxy group at position-3 and an aryl substituent at position-1 of the β-carboline nucleus significantly enhances antifilarial action, particularly against A. viteae. nih.gov For instance, certain analogs exhibited over 90% macrofilaricidal or microfilaricidal activity or induced sterilization in female worms. nih.gov

The table below summarizes the activity of representative pyrido[3,4-b]indole analogs against different filarial species. nih.gov

| Compound | Filarial Species | Activity Type |

| Methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate | Acanthocheilonema viteae | Highest microfilaricidal action |

| Methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | Acanthocheilonema viteae | Highest adulticidal activity |

| 1-(4-chlorophenyl)-3-hydroxymethyl-9H-pyrido[3,4-b]indole | Litomosoides carinii & Brugia malayi | High activity |

These investigations underscore the potential of the pyrido[3,4-b]indole scaffold in designing new lead compounds for antifilarial chemotherapy. nih.gov

Anti-Leishmanial Mechanisms (e.g., Leishmania donovani TR inhibition)

The β-carboline ring system, inherent to this compound, is a key structural motif in alkaloids that have shown potent anti-leishmanial activity. nih.gov Leishmaniasis, particularly the visceral form caused by Leishmania donovani, is a severe parasitic disease for which new therapeutic options are urgently needed. nih.govmdpi.com

Analogs such as 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives have been synthesized and evaluated for their inhibitory action against both the promastigote and amastigote stages of Leishmania species. nih.gov A series of piperazinyl-β-carboline-3-carboxamide derivatives demonstrated significant activity against L. donovani and Leishmania infantum. nih.gov One specific analog, (4-(4-methoxyphenyl)piperazin-1-yl)(9-methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone, exhibited five times more potent inhibition of intracellular amastigotes (EC₅₀ 1.3 µM) compared to the reference drug miltefosine (B1683995) (EC₅₀ 6.4 µM). researchgate.net

The mechanism of action for many anti-leishmanial compounds involves targeting proteins crucial for the parasite's survival. nih.gov One such target is trypanothione (B104310) reductase (TR), an enzyme vital to the parasite's defense against oxidative stress and not found in the mammalian host, making it an attractive target for selective drug design. nih.gov While direct inhibition of L. donovani TR by this compound has not been explicitly detailed, related research on new aminopropanone derivatives has shown them to be potent TR inhibitors, interacting with the enzyme's NADPH binding site. nih.gov This suggests that targeting TR is a viable mechanistic pathway for anti-leishmanial drugs.

The table below presents the anti-leishmanial activity of a potent 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole analog. nih.govresearchgate.net

| Leishmania Species | Parasite Stage | EC₅₀ (µM) |

| L. donovani | Promastigotes | 0.9 |

| L. donovani | Axenic amastigotes | 1.4 |

| L. donovani | Intracellular amastigotes | 1.3 |

| L. infantum | Promastigotes | 1.59 |

| L. infantum | Axenic amastigotes | 1.4 |

These findings highlight the significant potential of the pyrido[3,4-b]indole scaffold in the development of novel anti-leishmanial agents. nih.gov

Antimicrobial and Antitubercular Properties

The β-carboline framework is known to be a constituent of various natural products exhibiting a wide spectrum of biological activities, including antimicrobial and antitubercular properties. nih.gov The global health threat posed by multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB) necessitates the discovery of new therapeutic agents. mdpi.com

Research into related heterocyclic systems has identified promising antitubercular leads. A series of synthetic 3-amino-4-arylpyridazino[4,3-b]indoles were identified as inhibitors of Mycobacterium tuberculosis. researchgate.net While these compounds were not as potent as first-line drugs, their activity suggested a novel inhibitory effect, possibly on mycobacterial redox reactions, as many also inhibited monoamine oxidase. researchgate.net

Separately, a study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol identified it as a promising anti-TB agent against both the H37Rv and MDR strains of MTB, with minimum inhibitory concentrations of 5.5 and 11 µg/mL, respectively. mdpi.com The compound targets KasA, an essential enzyme in the bacterial fatty-acid synthesis pathway required for the formation of mycolic acids, a key component of the mycobacterial cell wall. mdpi.com Although this compound does not share the pyrido[3,4-b]indole core, its fluorine substitution and activity against MTB are noteworthy in the broader context of developing fluorinated antimicrobial agents.

The general antimicrobial potential of the β-carboline class continues to be an area of active research, with the core scaffold providing a versatile template for the synthesis of new derivatives with potential activity against a range of microbial pathogens. nih.gov

Neuropharmacological Receptor Modulation (e.g., Benzodiazepine (B76468) Receptors, Hydroxy Serotonin (B10506) Receptors)

The pyrido[3,4-b]indole structure is a key element in compounds that interact with various central nervous system (CNS) receptors, including benzodiazepine and serotonin receptors. These interactions are fundamental to the compounds' potential neuropharmacological effects.

Benzodiazepine Receptors: Benzodiazepines exert their effects by allosterically modulating the GABA-A receptor, the primary inhibitory neurotransmitter system in the CNS. researchgate.net Research into novel ligands for the benzodiazepine receptor site has led to the synthesis of various heterocyclic systems. For example, substituted 7,8,9,10-tetrahydroimidazo[1,2-c]pyrido[3,4-e]pyrimidin-5(6H)-ones, which are structurally related to the pyrido[3,4-b]indole core, have been shown to exhibit functional selectivity at different GABA-A receptor subtypes. researchgate.net This subtype selectivity is a key goal in modern pharmacology to develop agents with improved therapeutic profiles and fewer side effects than traditional nonselective benzodiazepines. researchgate.net

5-Hydroxytryptamine (Serotonin) Receptors: Serotonin (5-HT) receptors are critical targets for treating a variety of neuropsychiatric disorders, including depression and schizophrenia. nih.govnih.gov The pyridoindole scaffold has been incorporated into ligands designed to modulate these receptors.

The 5-HT₁A receptor is a well-established target for anxiolytic and antidepressant drugs. nih.govmdpi.com Studies on novel compounds that incorporate a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) moiety—a known pharmacophore for 5-HT₁A affinity—have demonstrated very high binding affinities for this receptor subtype. mdpi.com

Interaction with the 5-HT₂A receptor is also a crucial component of the activity of newer antipsychotic drugs, potentially contributing to efficacy against negative symptoms of schizophrenia and a better side-effect profile. nih.gov In one series of compounds, the introduction of a fluorine atom into a phenyl ring attached to the core structure had a beneficial effect on affinity for the 5-HT₂A receptor. nih.gov

The table below summarizes the receptor affinities for selected analog compounds.

| Compound Class | Target Receptor | Affinity |

| Pyrido[1,2-c]pyrimidine derivatives with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety | 5-HT₁A | Very High |

| Pyrido[1,2-c]pyrimidine derivatives with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety | D₂, 5-HT₂A, 5-HT₇ | High |

| Tetrahydroimidazo[1,2-c]pyrido[3,4-e]pyrimidin-5(6H)-ones | Benzodiazepine Receptor (GABA-A) | Selective Partial Agonist |

These findings illustrate that the pyrido[3,4-b]indole framework and its bioisosteres are versatile structures for developing selective ligands that modulate key neuropharmacological receptors.

Computational Chemistry and Cheminformatics Applied to 6 Fluoro 9 Methylpyrido 3,4 B Indole Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For the pyrido[3,4-b]indole class of compounds, QSAR studies have been instrumental in identifying key structural features that govern their anticancer properties. nih.govresearchgate.net

In the study of pyrido[3,4-b]indole derivatives, 2D fingerprint descriptors have been used to represent the molecular structure in a format suitable for statistical analysis. nih.gov These fingerprints encode structural information, which is then correlated with biological activity, such as antiproliferative effects on cancer cell lines. A particularly effective method for this type of analysis is Kernel-based Partial Least Squares (KPLS) regression. nih.gov KPLS is an extension of the standard partial least-squares regression that can model non-linear relationships between molecular descriptors and biological activity. nih.gov

| Cell Line | Best Performing Fingerprint Descriptor | Training Set R² | Test Set Predictive r² |

|---|---|---|---|

| HCT116 (Colon) | Atom Triplet | 0.99 | 0.70 |

| HPAC (Pancreatic) | Atom Triplet | 0.99 | 0.58 |

| Mia-PaCa2 (Pancreatic) | Linear | 0.98 | 0.70 |

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional conformation of the molecules. The PHASE methodology is a powerful tool for developing 3D-QSAR models based on pharmacophore alignment. nih.govresearchgate.net A pharmacophore represents the essential 3D arrangement of functional groups that a molecule must possess to bind to a specific target receptor and elicit a biological response.

For the pyrido[3,4-b]indole series, a four-point pharmacophore model was developed, consisting of one hydrogen bond donor (D) and three aromatic ring (R) features. nih.govresearchgate.net This model, designated DRRR, successfully guided the alignment of the compounds to build a 3D-QSAR model for the HCT116 colon cancer cell line. nih.gov The resulting model yielded a training set R² of 0.683 and an external test set predictive r² of 0.562. nih.govresearchgate.net The 3D-QSAR model provided visual insights into the influence of electronic and hydrophobic properties on the compound's activity, which aligned well with the observed structure-activity relationships. nih.gov For instance, the model could rationalize how different substitutions on the pyrido[3,4-b]indole scaffold impact antiproliferative potency. nih.govresearchgate.net

Molecular Docking and Binding Energy Evaluation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the molecular basis of drug action.

For pyrido[3,4-b]indole derivatives, molecular docking studies have been conducted to explore their binding to potential anticancer targets, such as the MDM2 protein. researchgate.net MDM2 is a key negative regulator of the p53 tumor suppressor, and its inhibition is a validated strategy in cancer therapy. researchgate.net

Docking simulations of potent analogs, such as 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole, into the MDM2 binding pocket revealed key interactions. researchgate.netresearchgate.net These included a hydrogen bond between the 6-methoxy group and the Tyr106 residue, pi-pi stacking interactions with Tyr100 and His96, and hydrophobic interactions with Leu54, Ile99, and Val93. researchgate.netresearchgate.net Significantly, these modeling studies indicated that the presence of an N9-methyl group, as found in 6-fluoro-9-methylpyrido[3,4-b]indole, disrupted important binding interactions, specifically the hydrogen bonds involving the N9 hydrogen. researchgate.netresearchgate.net This suggests that the N-methylation could negatively impact binding affinity to targets like MDM2.

| Interaction Type | MDM2 Residues Involved | Contributing Ligand Feature |

|---|---|---|

| Hydrogen Bond | Tyr106 | 6-Methoxy Group |

| Pi-Pi Stacking | Tyr100, His96 | Aromatic Rings |

| Hydrophobic | Leu54, Val93, Ile99 | Aromatic Rings |

| Disrupted Interaction | - | N9-Methyl Group |

By analyzing the docked poses and the interactions formed, computational models can estimate the binding free energy, which is a proxy for binding affinity. The strength and number of interactions, such as hydrogen bonds and hydrophobic contacts, are critical in determining how tightly a ligand binds to its target.

The observation that an N9-methyl group disrupts hydrogen bonding suggests that this compound might have a lower binding affinity for certain biological targets compared to its N-H counterpart, assuming all other factors are equal. researchgate.net The fluorine atom at the C6 position can also influence binding. Fluorine is highly electronegative and can participate in electrostatic or hydrogen bond interactions, potentially enhancing binding affinity or altering the electronic properties of the aromatic system to modulate pi-stacking interactions. ontosight.ai These predictions are vital for prioritizing compounds for synthesis and biological testing.

In Silico Screening and Virtual Library Design for Novel Analogs

The insights gained from QSAR and molecular docking models are foundational for in silico screening and the design of novel analogs. mdpi.comresearchgate.net Virtual screening involves searching large compound libraries computationally to identify molecules that are likely to bind to a specific drug target.

The pharmacophore models (e.g., DRRR) and 3D-QSAR results derived from the pyrido[3,4-b]indole series can be used as filters to screen virtual libraries for new potential anticancer agents. nih.gov By designing a virtual library of novel pyrido[3,4-b]indole analogs with diverse substitutions at various positions (such as C1, C6, and C9), researchers can computationally evaluate their potential activity before committing to chemical synthesis. For example, based on the docking studies, new analogs could be designed that replace the N9-methyl group with other small substituents or an N-H group to restore key hydrogen bonding capabilities, while exploring different substitutions at the C6 position to optimize interactions with the target protein. researchgate.net This rational, model-driven approach significantly enhances the efficiency of discovering new lead compounds. nih.govresearchgate.net

Machine Learning Approaches in Drug Discovery for Pyrido[3,4-b]indole Derivatives

Machine learning (ML) has become an indispensable tool in modern drug discovery, offering powerful methods to analyze complex datasets, predict molecular properties, and accelerate the identification of promising therapeutic candidates. mdpi.combohrium.com These computational approaches establish correlations between the structural features of molecules and their biological activities, a technique broadly known as Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.netarxiv.org By leveraging statistical algorithms, ML models can screen vast virtual libraries of compounds, prioritize candidates for synthesis, and guide the optimization of lead compounds, thereby reducing the time and cost associated with traditional drug development pipelines. youtube.com

In the context of pyrido[3,4-b]indole derivatives, a class of compounds recognized for their therapeutic potential, machine learning has been instrumental in elucidating the structural requirements for specific biological activities, particularly in the realm of oncology. Research has focused on developing predictive QSAR models to understand and enhance the antiproliferative effects of these compounds against various cancer cell lines. researchgate.netnih.gov

One significant study applied two distinct QSAR modeling methods to a series of novel pyrido[3,4-b]indole derivatives to model their anticancer activity against colon and pancreatic cancer cells. nih.gov The two main approaches employed were:

Kernel-Based Partial Least Squares (KPLS): A nonlinear regression method that uses 2D chemical fingerprint descriptors to build predictive models. These fingerprints represent the molecular structure as a series of binary digits, encoding the presence or absence of specific substructures or features. nih.gov

3D-QSAR Pharmacophore Modeling: This method, utilizing the PHASE software, generates a three-dimensional arrangement of essential molecular features (a pharmacophore) that are critical for biological activity. The resulting 3D-QSAR model provides insights into the influence of electronic and hydrophobic properties on the compound's potency. nih.gov

The research yielded successful and predictive QSAR models for the antiproliferative activity of the pyrido[3,4-b]indole series against several cancer cell lines, including the HCT116 colon cancer line and the HPAC and Mia-PaCa2 pancreatic cancer lines. nih.gov The KPLS models, in particular, demonstrated high statistical significance. researchgate.netnih.gov For instance, the model for the HCT116 cell line showed a high coefficient of determination for the training set and strong predictive power for the external test set. nih.gov The study found that different molecular fingerprint descriptors were optimal for different cell lines, highlighting the specificity of the structure-activity relationships. nih.gov

The 3D-QSAR study complemented these findings by creating a four-point pharmacophore model for the HCT116 cell line, which consisted of one hydrogen bond donor and three ring features. This model helped visualize how substitutions on the pyrido[3,4-b]indole core impact anticancer activity, confirming the observed structure-activity relationships. nih.gov

These machine learning models serve as powerful tools to guide the lead optimization process for this class of compounds. nih.gov By predicting the activity of virtual derivatives, researchers can prioritize the synthesis of molecules with the highest potential for potent and broad-spectrum anticancer activity, such as those effective against aggressive cancers like metastatic pancreatic cancer, triple-negative breast cancers, and melanoma. researchgate.net

Table 1: Performance of QSAR Models for Pyrido[3,4-b]indole Derivatives

This table summarizes the statistical performance of different machine learning models developed to predict the antiproliferative activity of pyrido[3,4-b]indole derivatives against various cancer cell lines. nih.gov

| Cell Line | QSAR Method | Optimal Descriptor | Training Set R² | Test Set r² |

| HCT116 (Colon) | KPLS | Atom Triplet Fingerprint | 0.99 | 0.70 |

| HPAC (Pancreatic) | KPLS | Atom Triplet Fingerprint | 0.99 | 0.58 |

| Mia-PaCa2 (Pancreatic) | KPLS | Linear Fingerprint | 0.98 | 0.70 |

| HCT116 (Colon) | 3D-QSAR (PHASE) | Pharmacophore (1 H-bond donor, 3 rings) | 0.683 | 0.562 |

Emerging Research Frontiers and Future Perspectives

Development of Next-Generation 6-fluoro-9-methylpyrido[3,4-b]indole Analogs

The core structure of pyrido[3,4-b]indole is a versatile scaffold that allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. chemimpex.com Future research will likely focus on the rational design and synthesis of novel analogs of this compound to enhance potency, selectivity, and drug-like characteristics. Structure-activity relationship (SAR) studies on related β-carboline compounds have demonstrated that substitutions at various positions on the tricyclic ring system can dramatically influence biological activity. nih.govnih.gov

For instance, research into 1,3-disubstituted-9H-pyrido[3,4-b]indoles has identified potent macrofilaricidal agents, highlighting the importance of substituents at the C1 and C3 positions for antifilarial activity. nih.gov Similarly, studies on other derivatives have shown that modifications at the C1 and C6 positions can yield compounds with significant broad-spectrum anticancer activity. nih.govnih.gov One study found that a 1-naphthyl group at C1 combined with a methoxy (B1213986) group at C6 resulted in a compound with high potency against breast, colon, melanoma, and pancreatic cancer cells. nih.gov

Future development of analogs could systematically explore:

Substitution at C1: Introducing various aryl or heterocyclic groups to modulate interactions with specific biological targets.

Modification at C3: Incorporating different functional groups, such as carboxylates or amides, which have been shown to be critical for the antifilarial activity of related compounds. nih.gov

Alterations at C6: Exploring alternative electron-donating or electron-withdrawing groups in place of the fluoro moiety to optimize electronic properties and binding affinities.

N9 Position: While the parent compound has a methyl group at the N9 position, research has indicated that an N9-methyl group can sometimes disrupt binding interactions, suggesting that exploring analogs with different N-substituents or an unsubstituted N9-hydrogen is a worthwhile endeavor. nih.govresearchgate.net

| Compound Name | Key Structural Modifications | Reported Biological Activity |

|---|---|---|

| 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate | 4-methylphenyl at C1; Carbomethoxy at C3 | Adulticidal activity against A. viteae (filarial worm) nih.gov |

| 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate | 4-chlorophenyl at C1; Carbomethoxy at C3; Tetrahydro backbone | Microfilaricidal action against A. viteae nih.gov |

| 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | 1-naphthyl at C1; Methoxy at C6 | Potent anticancer activity against multiple cell lines nih.gov |

Exploration of Novel Therapeutic Applications beyond Current Research

While 6-fluoro-9-methyl-9H-pyrido[3,4-b]-indole has received an orphan designation for the treatment of sudden sensorineural hearing loss, the diverse bioactivities of the broader β-carboline class suggest a wealth of untapped therapeutic potential. nih.gov

Neurodegenerative Diseases: The structural relative, 9-methyl-β-carboline, has demonstrated a remarkable tetrad of effects relevant to Parkinson's disease: stimulation of tyrosine hydroxylase expression, promotion of neurite outgrowth, protection of dopaminergic neurons, and potent anti-inflammatory effects by inhibiting microglia proliferation. nih.govnih.govresearchgate.net It also inhibits the activity of monoamine oxidase (MAO), an enzyme implicated in the pathophysiology of mood disorders and neurodegeneration. nih.govresearchgate.net Given these findings, future research could investigate this compound and its analogs for neuroprotective and neuro-restorative properties in models of Parkinson's, Alzheimer's, and other neurodegenerative conditions. chemimpex.com

Oncology: The anticancer potential of pyrido[3,4-b]indoles is a significant area of investigation. nih.gov Studies have identified novel derivatives with potent, broad-spectrum activity against aggressive cancers, including pancreatic, triple-negative breast, and lung cancers. nih.govresearchgate.net The proposed mechanism for some of these compounds involves the inhibition of the MDM2-p53 interaction, a key pathway in cancer therapeutics. nih.govresearchgate.net This provides a strong rationale for screening this compound and its next-generation analogs against a wide panel of cancer cell lines.

Infectious Diseases: Beyond cancer and neurodegeneration, β-carbolines have been explored as potential chemotherapeutic agents for parasitic infections. nih.gov Specific derivatives have shown potent activity against various species of filarial worms, which cause debilitating diseases in humans. nih.gov This line of evidence suggests that the therapeutic scope of this compound could be expanded to include neglected tropical diseases.

Fibrotic Diseases: Recent studies have identified β-carboline alkaloids from natural sources that exhibit anti-pulmonary fibrosis activity. frontiersin.org One such compound was found to inhibit the TGF-β/Smad signaling pathway, a critical mediator in the progression of fibrosis. frontiersin.org This discovery opens a new avenue for exploring this compound in the context of treating pulmonary fibrosis and other fibrotic conditions.

Advanced Methodologies for Mechanistic Elucidation

Understanding how a compound exerts its therapeutic effect at a molecular level is crucial for its development. For this compound, future research will need to employ a suite of advanced methodologies to precisely define its mechanism of action.

Computational Modeling and Docking: In silico techniques are invaluable for predicting how a molecule might interact with a biological target. Computational docking was used to suggest that certain anticancer pyrido[3,4-b]indoles bind to the MDM2 protein, interacting with key amino acid residues like Tyr100, Tyr106, and Val93. nih.govresearchgate.net Similar molecular modeling studies could be applied to this compound to identify its most likely protein targets, guiding further experimental validation.

Biophysical and Biochemical Assays: Once potential targets are identified, a range of assays can confirm and quantify these interactions. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence spectroscopy can provide detailed data on binding affinity and kinetics. nih.gov For example, fluorescence studies have been used to examine the properties of C-3-substituted pyrido[3,4-b]indole derivatives. nih.gov

Cell-Based Assays and 'Omics' Technologies: To understand the compound's effect in a biological context, high-content screening and pathway analysis in relevant cell models will be essential. Investigating downstream effects, such as the G2/M cell cycle arrest observed with some anticancer β-carbolines, can reveal the functional consequences of target engagement. nih.govresearchgate.net Furthermore, 'omics' technologies like transcriptomics and proteomics can provide an unbiased, global view of the cellular pathways modulated by the compound, potentially uncovering novel mechanisms and off-target effects.

| Potential Target/Pathway | Associated Therapeutic Area | Methodology for Investigation |

|---|---|---|

| MDM2-p53 Axis | Oncology | Computational Docking, Co-immunoprecipitation, Cell-based Reporter Assays nih.govresearchgate.net |

| Monoamine Oxidase (MAO-A/B) | Neurodegenerative Diseases | Enzyme Inhibition Assays, In Vivo Microdialysis nih.govresearchgate.net |

| TGF-β/Smad Signaling | Fibrotic Diseases | Western Blot for p-Smad2/3, Luciferase Reporter Assays, Collagen Accumulation Assays frontiersin.org |

| Tubulin Polymerization | Oncology, Parasitic Diseases | Tubulin Polymerization Assays, Immunofluorescence Microscopy |

Synergistic Approaches with Existing Therapeutic Modalities

A significant trend in modern pharmacology is the use of combination therapies to enhance efficacy, overcome resistance, and reduce toxicity. The unique biological activities of the pyrido[3,4-b]indole scaffold make this compound a promising candidate for synergistic approaches.

In oncology, where combination therapy is standard, this compound could be evaluated alongside established chemotherapeutic agents or targeted therapies. For instance, if it functions as an MDM2 inhibitor, combining it with DNA-damaging agents could be highly effective in tumors with wild-type p53.

In the context of neurodegenerative diseases like Parkinson's, a compound that offers neuroprotection and stimulates neurotrophic factors could be combined with current symptomatic treatments, such as levodopa. nih.gov This could potentially slow disease progression while managing symptoms. Similarly, its anti-inflammatory properties could be synergistic with other immunomodulatory drugs being investigated for neurodegenerative conditions. nih.gov

Future preclinical and clinical studies should be designed to explore these potential synergies, identifying optimal combinations and scheduling to maximize therapeutic benefit. Such approaches could unlock the full potential of this compound, positioning it as a valuable component of future treatment regimens for a range of complex diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-fluoro-9-methylpyrido[3,4-b]indole and its structural analogs?

Methodological Answer:

- Pd-Catalyzed Cyclization : Palladium-catalyzed amidation and cyclization are robust for constructing the pyridoindole core. For example, pyrido[2,3-b]indoles were synthesized via Pd-mediated reactions, with yields optimized using aryl halides and amines under inert atmospheres .

- Morita–Baylis–Hillman (MBH) Reaction : This reaction enables C-3 functionalization of pyrido[3,4-b]indoles. For instance, MBH adducts were generated by reacting 3-formylpyridoindoles with acrylonitrile derivatives in the presence of DABCO, yielding fluorescent derivatives .

- Fluorination Strategies : While direct fluorination methods are not explicitly documented, analogous halogenation (e.g., bromination at C-6 in indole derivatives) suggests electrophilic substitution could be adapted for introducing fluorine at C-6 .

Q. How should researchers characterize the structural identity of this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, 4-methyl-9H-pyrido[3,4-b]indole exhibited diagnostic peaks at δ 2.78 ppm (CH₃) and δ 11.63 ppm (NH) in DMSO-d₆ . Fluorine incorporation would require ¹⁹F NMR to verify position and purity.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) is essential for molecular weight validation. Derivatives like 9-methyl-β-carboline (C₁₂H₁₀N₂) showed accurate mass matches within 0.5 ppm error .

- IR and UV-Vis : IR confirms functional groups (e.g., C=O, NH), while UV-Vis and fluorescence spectra (λex ~ 350 nm, λem ~ 450 nm) help track electronic transitions in fluorophores .

Q. What are the key stability considerations for handling this compound?

Methodological Answer:

- Thermal Stability : Pyridoindoles decompose at high temperatures, releasing toxic gases (e.g., NOₓ, HF). Store below 25°C in airtight containers .

- Light Sensitivity : Fluorinated analogs may undergo photodegradation. Use amber glassware and minimize exposure to UV light during fluorescence studies .

- Solvent Compatibility : Chloroform and DMSO are preferred for dissolution, while protic solvents (e.g., water, ethanol) may induce aggregation or hydrolysis .

Advanced Research Questions

Q. How can fluorescence properties of C-3 substituted pyrido[3,4-b]indole derivatives be systematically optimized?

Methodological Answer:

- Solvent Screening : Fluorescence intensity varies with solvent polarity. For example, 7dA (a C-3 MBH derivative) showed maximal emission in chloroform (CHCl₃) due to reduced polarity-driven quenching .

- Time-Dependent Studies : Optimize contact time (e.g., 15 minutes for 7dA) to achieve equilibrium between ground and excited states .

- Concentration Effects : Use concentrations ≤5 × 10⁻⁶ M to avoid aggregation-induced quenching. Higher concentrations (>1 × 10⁻⁵ M) may distort emission spectra .

Q. How can DNA interaction studies be designed using spectroscopic methods for this compound?

Methodological Answer:

- Fluorescence Quenching Assays : Monitor changes in emission intensity upon titrating DNA. For harman (1-methyl analog), DNA caused a 70% quenching, with binding constants (Kd) calculated via Stern-Volmer plots .

- Absorption Spectral Shifts : Hypochromicity and redshift in UV-Vis spectra (e.g., Δλ = 10–15 nm) indicate intercalation or groove binding .

- Competitive Displacement : Use ethidium bromide as a probe to quantify binding affinity through displacement assays .

Q. What methodologies resolve contradictions in reported mutagenicity data for pyrido[3,4-b]indole derivatives?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare mutagenic potency across analogs. For example, norharman (non-methylated) exhibits lower mutagenicity than harman (1-methyl), suggesting methylation enhances DNA adduct formation .

- Metabolic Activation Studies : Use S9 liver microsomes to assess bioactivation. Mutagenicity in Ames tests often depends on cytochrome P450-mediated activation .

- Dose-Response Curves : Address discrepancies by standardizing concentrations (e.g., ng/g vs. μM) and normalizing to positive controls (e.g., IQx) .

Q. How can excited-state proton transfer reactions of this compound be mechanistically studied?

Methodological Answer:

- Time-Resolved Fluorescence : Resolve kinetics of proton transfer using femtosecond lasers. For harmane, three excited-state species (PTC*, CL*, Z*) were identified with lifetimes ranging from 0.5–5 ns .

- Solvent Mixture Titration : Vary proton donor (e.g., hexafluoroisopropanol) concentration in cyclohexane-toluene mixtures to trigger zwitterionic exciplex formation .

- Isotopic Labeling : Substitute NH with ND to confirm proton transfer pathways via deuterium isotope effects .

Q. What strategies address conflicting results in structure-activity relationships for β-carboline neuroprotection?

Methodological Answer:

- In Silico Modeling : Use molecular docking to predict binding to targets like MAO-B or NMDA receptors. For 9-methyl-β-carboline, prioritize substituents enhancing blood-brain barrier permeability .

- In Vivo vs. In Vitro Validation : Discrepancies often arise from bioavailability differences. Pair cell-based assays (e.g., SH-SY5Y neuroprotection) with rodent models of neurodegeneration .

- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., varying doses, exposure times) using multivariate regression to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.